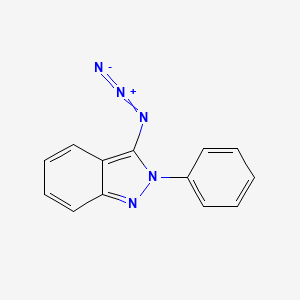
3-Azido-2-phenyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The azido group in this compound adds a unique reactivity, making it a valuable compound for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-2-phenyl-2H-indazole typically involves the formation of the indazole core followed by the introduction of the azido group. One common method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. This method is efficient and has a broad substrate scope .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Various substituted indazoles.
Cycloaddition: Triazole derivatives.
Reduction: Amino-indazole derivatives.
Applications De Recherche Scientifique
3-Azido-2-phenyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent due to the reactivity of the azido group.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3-azido-2-phenyl-2H-indazole largely depends on the specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The indazole core can interact with various biological targets, including enzymes and receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
2-Phenyl-2H-indazole: Lacks the azido group, making it less reactive in bioorthogonal chemistry.
3-Amino-2-phenyl-2H-indazole: Contains an amino group instead of an azido group, leading to different reactivity and applications.
2-Phenyl-1H-indazole: A tautomer of 2-phenyl-2H-indazole with different chemical properties
Uniqueness: 3-Azido-2-phenyl-2H-indazole is unique due to the presence of the azido group, which imparts distinct reactivity and makes it valuable for applications in bioorthogonal chemistry and materials science .
Propriétés
Numéro CAS |
91534-19-9 |
|---|---|
Formule moléculaire |
C13H9N5 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-azido-2-phenylindazole |
InChI |
InChI=1S/C13H9N5/c14-17-15-13-11-8-4-5-9-12(11)16-18(13)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
CSKLNYINYGJVRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


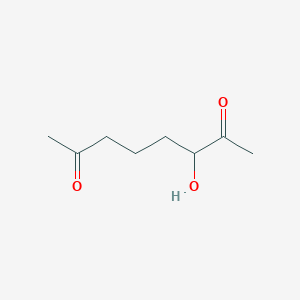
![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)

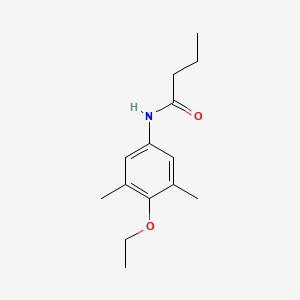

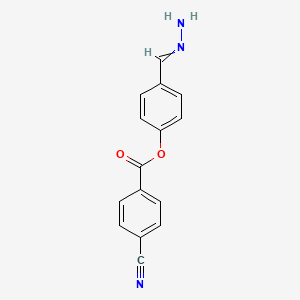

![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
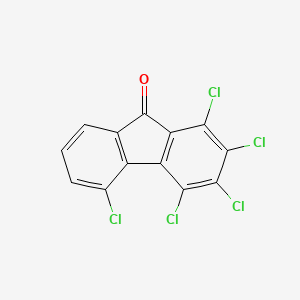

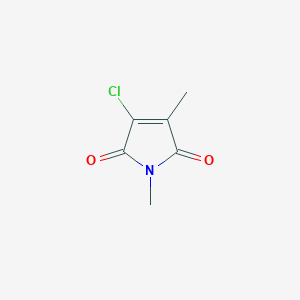

![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
